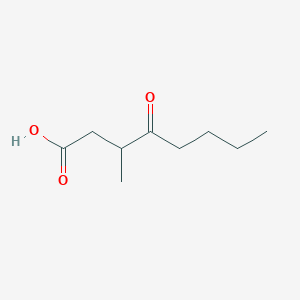
Octanoic acid, 3-methyl-4-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 3-methyl-4-oxo-, can be achieved through several methods. One common approach involves the oxidation of 3-methyl-4-octanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the keto group.
Another method involves the esterification of 3-methyl-4-oxooctanoic acid with an alcohol, followed by hydrolysis to yield the desired carboxylic acid. This process can be catalyzed by acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of octanoic acid, 3-methyl-4-oxo-, may involve the use of more efficient and scalable processes. One such method is the catalytic oxidation of 3-methyl-4-octanol using metal catalysts such as palladium or platinum. This approach offers higher yields and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Octanoic acid, 3-methyl-4-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids with higher oxidation states.
Reduction: Reduction of the keto group can yield the corresponding alcohol, 3-methyl-4-octanol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum for catalytic oxidation.
Major Products
Oxidation: Higher carboxylic acids.
Reduction: 3-methyl-4-octanol.
Substitution: Esters, amides, and other derivatives.
科学研究应用
Octanoic acid, 3-methyl-4-oxo-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用机制
The mechanism of action of octanoic acid, 3-methyl-4-oxo-, involves its interaction with various molecular targets and pathways. The carboxylic acid group can donate protons, making it a Bronsted acid, while the keto group can participate in nucleophilic addition reactions. These properties enable the compound to interact with enzymes and other proteins, potentially modulating their activity and influencing biological processes.
相似化合物的比较
Octanoic acid, 3-methyl-4-oxo-, can be compared with other similar compounds, such as:
Octanoic acid: Lacks the methyl and keto groups, making it less reactive in certain chemical reactions.
3-methyl-4-oxopentanoic acid: A shorter carbon chain, which may affect its physical and chemical properties.
Methyl acetoacetate: Contains an ester group instead of a carboxylic acid group, leading to different reactivity and applications.
The presence of the methyl and keto groups in octanoic acid, 3-methyl-4-oxo-, makes it unique and versatile for various chemical transformations and applications.
属性
CAS 编号 |
59086-42-9 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
3-methyl-4-oxooctanoic acid |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-8(10)7(2)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |
InChI 键 |
FPRFNJXNLMZHEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)C(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


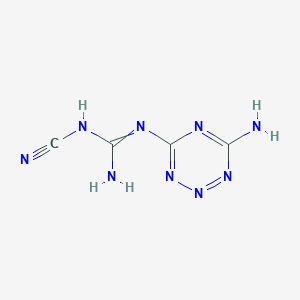

![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
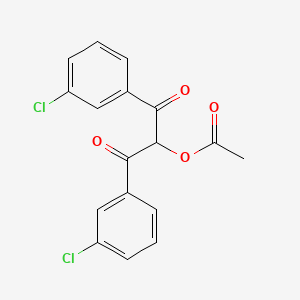
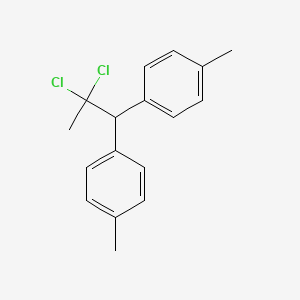
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
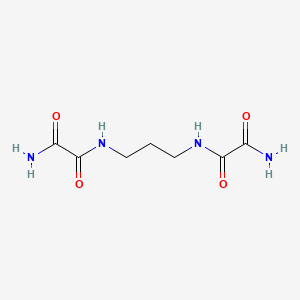
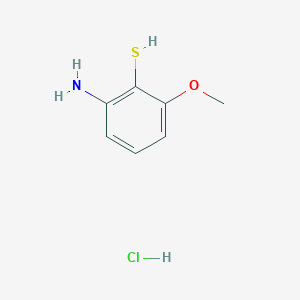
![2-[(Carboxymethoxy)methoxy]-3-hydroxypropanoic acid](/img/structure/B14597618.png)
![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
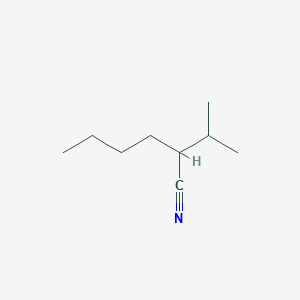
![3-[(1H-Indol-3-yl)sulfanyl]but-2-enoic acid](/img/structure/B14597636.png)
